molecular formula C23H30N2O5 B600473 7-ヒドロキシミトラギニン CAS No. 174418-82-7

7-ヒドロキシミトラギニン

カタログ番号: B600473
CAS番号: 174418-82-7
分子量: 414.5 g/mol
InChIキー: RYENLSMHLCNXJT-CYXFISRXSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

科学的研究の応用

Analgesic Properties

Mechanism of Action
7-Hydroxymitragynine acts primarily as a mu-opioid receptor agonist, exhibiting potent analgesic effects. Research has demonstrated that it is significantly more effective than its precursor, mitragynine. In a study involving mice, 7-hydroxymitragynine showed an effective dose (ED50) of 0.6 mg/kg via subcutaneous administration, making it approximately five times more potent than mitragynine .

Comparative Potency
The following table summarizes the analgesic potency of 7-hydroxymitragynine compared to mitragynine and morphine:

CompoundED50 (mg/kg)Route of Administration
7-Hydroxymitragynine0.6Subcutaneous
Mitragynine~3.0Subcutaneous
Morphine1.2Subcutaneous

This data indicates that 7-hydroxymitragynine could be a viable alternative for pain relief, especially in cases where traditional opioids pose a risk of respiratory depression .

Opioid Dependence Treatment

Potential as a Treatment Option
Given the ongoing opioid crisis, 7-hydroxymitragynine's partial agonist profile presents an opportunity for developing treatments for opioid use disorder. It has been shown to alleviate withdrawal symptoms in animal models, suggesting its utility in detoxification protocols .

Case Studies and Observations

  • Animal Studies : Research indicates that 7-hydroxymitragynine can reduce withdrawal symptoms associated with opioid dependence. In controlled settings, it was found to mitigate signs of withdrawal when administered during tapering from opioids .
  • Human Observations : Anecdotal reports from users suggest that kratom products containing 7-hydroxymitragynine help manage withdrawal symptoms and cravings associated with opioid cessation .

Reward System Effects

Influence on Reward Pathways
Studies have shown that high doses of 7-hydroxymitragynine can impair reward function in the brain, similar to morphine's effects at certain dosages. This characteristic may help in managing addiction by reducing the rewarding aspects of opioid use while still providing analgesia .

Research Findings

  • A study demonstrated that doses around 3.2 mg/kg increased reward thresholds, indicating a potential for both analgesic and anti-addictive properties .

Pharmacokinetics and Metabolism

Metabolic Conversion
7-Hydroxymitragynine is produced through the metabolic conversion of mitragynine in the liver via cytochrome P450 enzymes, primarily CYP3A4. Understanding this metabolic pathway is crucial for developing therapeutic strategies that maximize its efficacy while minimizing side effects .

Brain Penetration Studies
Research indicates that while mitragynine penetrates the brain effectively (approximately equal concentrations in plasma and brain), 7-hydroxymitragynine shows more modest penetration (1:5 ratio). This difference may influence their respective therapeutic profiles and side effect profiles .

Future Research Directions

The promising applications of 7-hydroxymitragynine necessitate further research to fully elucidate its pharmacological properties and therapeutic potential:

  • Clinical Trials : Rigorous clinical trials are needed to assess safety, efficacy, and optimal dosing strategies in humans.
  • Longitudinal Studies : Long-term studies could provide insights into the potential for dependency or adverse effects associated with chronic use.

生化学分析

Biochemical Properties

7-Hydroxymitragynine interacts with opioid receptors, particularly the mu-opioid receptors . It binds to these receptors with greater efficacy than mitragynine . The compound is converted in vitro in both mouse and human liver preparations to the much more potent mu-opioid receptor agonist .

Cellular Effects

7-Hydroxymitragynine exhibits effects on various types of cells and cellular processes. It influences cell function by acting as a partial agonist at μ-opioid receptors and as a competitive antagonist at δ- and κ-opioid receptors . It also increases the uptake of calcein-AM in MDR-MDCK cells .

Molecular Mechanism

7-Hydroxymitragynine exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is more potent than both mitragynine and morphine . Unlike traditional opioids, 7-Hydroxymitragynine does not activate the β-arrestin pathway, meaning symptoms such as respiratory depression, constipation, and sedation are much less pronounced .

Temporal Effects in Laboratory Settings

In human liver microsomes, 7-Hydroxymitragynine is metabolized with a half-life of 24 minutes . It can convert into mitragynine up to 45% over a 2-hour incubation . It is also degraded up to 27% in simulated gastric fluid and up to 6% in simulated intestinal fluid .

Dosage Effects in Animal Models

7-Hydroxymitragynine is formed from mitragynine in mice, and brain concentrations of this metabolite are sufficient to explain most or all of the opioid-receptor-mediated analgesic activity of mitragynine . The compound is found in the brains of mice at very high concentrations relative to its opioid receptor binding affinity .

Metabolic Pathways

7-Hydroxymitragynine is involved in metabolic pathways mediated by cytochrome P450 3A isoforms . It can metabolize to mitragynine pseudoindoxyl in the blood but not in the liver .

Subcellular Localization

It is known that the compound can be found in the brains of mice at very high concentrations , but more detailed information about its subcellular localization is not currently available.

化学反応の分析

反応の種類: 7-ヒドロキシミトラギニンは、次のものを含むいくつかの種類の化学反応を起こします。

一般的な試薬と条件:

生成される主要な生成物:

4. 科学研究への応用

7-ヒドロキシミトラギニンは、次のようないくつかの科学研究への応用があります。

生物活性

7-Hydroxymitragynine (7-OH) is a significant alkaloid derived from the kratom plant (Mitragyna speciosa), primarily recognized for its potent analgesic properties. This article explores the biological activity of 7-OH, focusing on its pharmacodynamics, metabolism, and implications for therapeutic use, supported by empirical data and case studies.

Overview of 7-Hydroxymitragynine

7-OH is formed through the metabolic conversion of mitragynine, the major active compound in kratom. Research indicates that 7-OH exhibits a higher affinity for mu-opioid receptors compared to mitragynine, which contributes to its pronounced analgesic effects. The following sections detail the pharmacological properties and biological activities of this compound.

Pharmacological Properties

1. Analgesic Activity:
7-Hydroxymitragynine has been shown to be significantly more potent than mitragynine in producing antinociceptive effects. In studies with mice, 7-OH displayed an effective dose (ED50) of approximately 0.6 mg/kg when administered subcutaneously, making it about five times more potent than oral mitragynine .

2. Mechanism of Action:
The analgesic effects of 7-OH are primarily mediated through mu-opioid receptor (MOR) activation. Studies indicate that the analgesic response can be significantly reduced by pre-treatment with naloxone, an opioid antagonist, confirming the role of opioid receptors in its action .

Metabolism and Pharmacokinetics

Metabolic Conversion:
7-Hydroxymitragynine is produced from mitragynine through cytochrome P450 enzymes, predominantly CYP3A4. In vitro studies demonstrate that mitragynine is metabolized to 7-OH efficiently, with implications for its pharmacokinetic profile .

Pharmacokinetic Parameters:
Research on the pharmacokinetics of 7-OH reveals critical insights into its absorption and distribution:

  • Tmax (Time to Maximum Concentration): Approximately 1.2–1.8 hours post-administration.
  • Half-life (T1/2): Ranges from 4.0 hours after single doses to up to 24.7 hours after multiple doses.
  • Brain Concentration: The brain concentration achieved by 7-OH is significantly lower than that of mitragynine when administered as a metabolite .

Case Studies and Clinical Observations

Several case studies have documented adverse effects associated with kratom use, particularly concerning organ systems like the liver and kidneys. Notably, acute liver failure and kidney injury have been reported in users consuming kratom products containing high levels of both mitragynine and 7-OH .

Comparative Efficacy Table

The following table summarizes key findings regarding the efficacy of 7-hydroxymitragynine compared to mitragynine:

Parameter Mitragynine 7-Hydroxymitragynine
ED50 (mg/kg) ~3.0~0.6
Mechanism of Action Partial MOR agonistFull MOR agonist
Tmax (hours) 1.0–1.31.2–1.8
Half-life (hours) ~43~4
Brain Concentration Ratio High (~1:1)Moderate (~1:5)

特性

IUPAC Name

methyl (E)-2-[(2S,3S,7aS,12bS)-3-ethyl-7a-hydroxy-8-methoxy-2,3,4,6,7,12b-hexahydro-1H-indolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O5/c1-5-14-12-25-10-9-23(27)20-17(7-6-8-19(20)29-3)24-21(23)18(25)11-15(14)16(13-28-2)22(26)30-4/h6-8,13-15,18,27H,5,9-12H2,1-4H3/b16-13+/t14-,15+,18+,23+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYENLSMHLCNXJT-CYXFISRXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN2CCC3(C(=NC4=C3C(=CC=C4)OC)C2CC1C(=COC)C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1CN2CC[C@]3(C(=NC4=C3C(=CC=C4)OC)[C@@H]2C[C@@H]1/C(=C\OC)/C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20903988
Record name 7-Hydroxymitragynine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20903988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

414.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174418-82-7
Record name 7-Hydroxymitragynine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=174418-82-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Hydroxymitragynine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0174418827
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Hydroxymitragynine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20903988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-HYDROXYMITRAGYNINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2T3TWA75R0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。